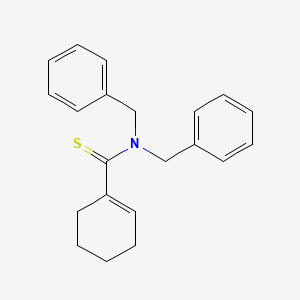
Methyl 15-hydroxyoctadeca-9,12,16-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 15-hydroxyoctadeca-9,12,16-trienoate is a chemical compound with the molecular formula C19H32O3 It is an ester derived from the fatty acid octadecatrienoic acid, featuring a hydroxyl group at the 15th carbon position and three double bonds at the 9th, 12th, and 16th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-hydroxyoctadeca-9,12,16-trienoate typically involves the esterification of 15-hydroxyoctadeca-9,12,16-trienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 15-hydroxyoctadeca-9,12,16-trienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 15-oxo-octadeca-9,12,16-trienoate.
Reduction: Formation of methyl 15-hydroxyoctadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 15-hydroxyoctadeca-9,12,16-trienoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of methyl 15-hydroxyoctadeca-9,12,16-trienoate involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bonds allow it to participate in various biochemical pathways, potentially modulating the activity of enzymes involved in lipid metabolism and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl linoleate: An ester with two double bonds at the 9th and 12th positions.
Methyl linolenate: An ester with three double bonds at the 9th, 12th, and 15th positions.
Methyl ricinoleate: An ester with a hydroxyl group at the 12th position and a double bond at the 9th position.
Uniqueness
Methyl 15-hydroxyoctadeca-9,12,16-trienoate is unique due to the presence of a hydroxyl group at the 15th position and three double bonds, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
138482-65-2 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl 15-hydroxyoctadeca-9,12,16-trienoate |
InChI |
InChI=1S/C19H32O3/c1-3-15-18(20)16-13-11-9-7-5-4-6-8-10-12-14-17-19(21)22-2/h3,5,7,11,13,15,18,20H,4,6,8-10,12,14,16-17H2,1-2H3 |
Clé InChI |
WMPATVDMJIBHEC-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC=CCC=CCCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


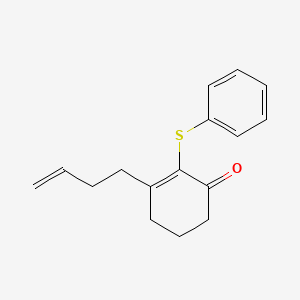
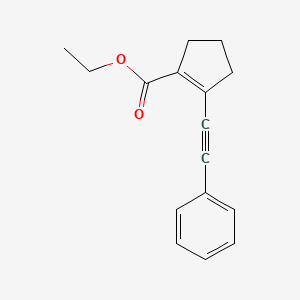
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)

![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
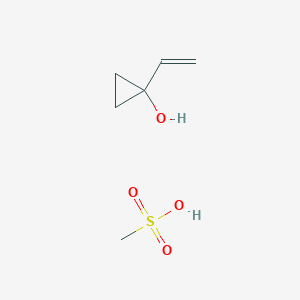
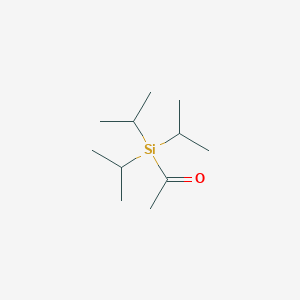

![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
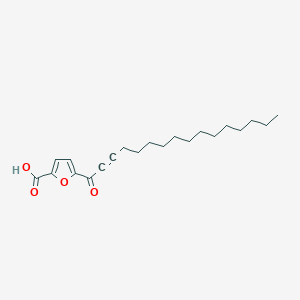
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
